4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Description
Historical Context and Evolution of Fused Pyridine-Furan Systems in Organic Chemistry
The exploration of fused heterocyclic systems dates back to the early days of organic chemistry. The synthesis of furopyridines, arising from the fusion of a π-deficient pyridine (B92270) ring and a π-excessive furan (B31954) ring, has been a subject of interest for decades. semanticscholar.org Early methods for constructing such fused systems often involved multi-step syntheses with harsh reaction conditions. semanticscholar.org Over the years, synthetic methodologies have evolved, with a focus on developing more efficient and versatile routes to access these scaffolds. researchgate.net Synthetic approaches can be broadly categorized into two main strategies: the formation of the furan ring from a pre-existing pyridine derivative or the construction of the pyridine nucleus from a furan precursor. semanticscholar.org The instability of the furan ring under strong acidic conditions has historically posed a challenge to the latter approach. semanticscholar.org
Structural Significance of Furo[3,4-b]pyridine-5,7-dione as a Unique Heterocyclic Framework
The Furo[3,4-b]pyridine-5,7-dione scaffold, also known by its synonym 2,3-Pyridinedicarboxylic anhydride (B1165640), possesses a distinctive bicyclic structure. nih.gov This framework consists of a pyridine ring fused to a furan ring, with two carbonyl groups at positions 5 and 7. The fusion of the electron-donating furan ring with the electron-withdrawing pyridine ring results in a unique electronic distribution within the molecule. The anhydride functionality imparts significant reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Table 1: Structural and Chemical Identifiers for Furo[3,4-b]pyridine-5,7-dione
| Identifier | Value |
| IUPAC Name | furo[3,4-b]pyridine-5,7-dione |
| Synonyms | 2,3-Pyridinedicarboxylic anhydride, Quinolinic acid anhydride |
| Molecular Formula | C₇H₃NO₃ |
| InChI | InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H |
| InChIKey | MCQOWYALZVKMAR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)OC2=O)N=C1 |
Data sourced from PubChem CID 69688. nih.gov
Overview of Current Research Trajectories for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione and Related Architectures
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of furopyridine derivatives is a vibrant area of investigation. Current research efforts are largely directed towards the synthesis of novel furopyridine derivatives and the evaluation of their biological activities. For instance, various substituted furopyridines have been explored as potential inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cancer research. nih.gov The development of efficient, one-pot, multi-component reactions to construct complex furopyridine-based scaffolds is also a significant trend. researchgate.net
Role of the Furo[3,4-b]pyridine-5,7-dione Core in Advanced Chemical Research
The Furo[3,4-b]pyridine-5,7-dione core serves as a versatile building block in the synthesis of more complex heterocyclic systems. The anhydride moiety is susceptible to nucleophilic attack, allowing for ring-opening reactions with various nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity enables the introduction of diverse functional groups and the construction of new ring systems. The resulting derivatives are often explored for their potential applications in medicinal chemistry and materials science. The rigid, planar structure of the furopyridine scaffold also makes it an attractive core for the design of organic electronic materials.
Table 2: Physical and Chemical Properties of Furo[3,4-b]pyridine-5,7-dione
| Property | Value |
| Molecular Weight | 149.10 g/mol |
| Physical Description | Beige powder |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
Data sourced from PubChem CID 69688. nih.gov
Properties
CAS No. |
53711-78-7 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 5h,7h Furo 3,4 B Pyridine 5,7 Dione and Its Analogues
Dehydration Routes from Pyridine-2,3-dicarboxylic Acid Derivatives
A primary and straightforward route to furo[3,4-b]pyridine-5,7-diones involves the intramolecular dehydration of the corresponding pyridine-2,3-dicarboxylic acids. This method hinges on the successful synthesis of the appropriately substituted dicarboxylic acid precursor.
The formation of the anhydride (B1165640) ring from a dicarboxylic acid is a classic cyclodehydration reaction. Thermal methods, which involve heating the dicarboxylic acid, often above its melting point, can effectively drive off a molecule of water to yield the cyclic anhydride. While effective, this method can require high temperatures.
Catalytic approaches can facilitate the dehydration under milder conditions. Organophosphorus PIII/PV redox catalysis, for example, has been reported to drive successive C–N and C–C bond-forming dehydration events, demonstrating a modern approach to annulation that could be conceptually applied to such cyclizations. nih.govresearchgate.net These catalytic cycles can offer greater efficiency and compatibility with various functional groups compared to purely thermal methods. nih.gov
Chemical dehydrating agents are commonly employed to facilitate the formation of anhydrides from dicarboxylic acids under milder conditions than thermal methods. Acetic anhydride is a frequently used reagent for this purpose. The reaction involves heating the dicarboxylic acid with an excess of acetic anhydride, which acts as both a solvent and a dehydrating agent. The process is efficient and is considered a standard procedure for preparing 2,3-pyridine dicarboxylic acid anhydrides from the corresponding diacids. google.comepo.org This method is integral in the synthesis of precursors for various chemical products, including herbicidal compounds. google.com
Table 1: Anhydride Formation via Dehydration
| Starting Material | Reagent/Condition | Product |
|---|---|---|
| 4-methyl-pyridine-2,3-dicarboxylic acid | Acetic Anhydride, Heat | 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione |
The synthesis of the target molecule, this compound, is dependent on the availability of its precursor, 4-methyl-pyridine-2,3-dicarboxylic acid. The regioselective introduction of a methyl group at the 4-position of the pyridine (B92270) ring is therefore a critical step. A well-documented strategy involves the oxidation of a pre-existing, appropriately substituted quinoline (B57606). Specifically, 4-methylquinoline (B147181) (lepidine) can be oxidized to yield 4-methyl-pyridine-2,3-dicarboxylic acid. google.comepo.org Early reports described the isolation of this diacid from the stepwise oxidation of lepidine using permanganate (B83412). google.com This approach provides a reliable method for accessing the required precursor with the methyl group in the desired position.
Table 2: Synthesis of the Key Precursor
| Starting Material | Reaction | Product | Yield |
|---|
Multi-Component Reaction (MCR) Approaches to Fused Heterocycles
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical alternative for constructing complex heterocyclic systems like furo[3,4-b]pyridines. bohrium.com These reactions are prized for their operational simplicity and ability to generate molecular diversity. bohrium.commdpi.com
The synthesis of fused pyridine derivatives via MCRs often involves the condensation of an aldehyde, an electron-rich amino heterocycle (like aminopyrazole), and a compound with an active methylene (B1212753) group. researchgate.net For the synthesis of furo[3,4-b]pyridine analogues, tetronic acid is a common component, providing the furanone portion of the fused system. researchgate.netresearchgate.net The reaction conditions can be optimized by screening various catalysts and solvents. For instance, ionic liquids have been used as environmentally benign media that can promote these reactions, sometimes without the need for an additional catalyst. researchgate.net The choice of components is crucial for the final structure, and the reactivity of each starting material dictates the course of the reaction.
A prominent example is the three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid, which yields furo[3,4-e]pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net This highlights a modular approach where variation in the aldehyde component can lead to a diverse library of analogues.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate MCRs. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netmdpi.com This method has been successfully applied to the three-component synthesis of N-substituted furo[3,4-b]quinoline derivatives, which are structurally related to the target compound. researchgate.net In one such protocol, an aldehyde, an enamineone, and tetronic acid were reacted in glacial acetic acid under microwave irradiation without a catalyst to produce the desired fused heterocycles in high yields. researchgate.net
The benefits of microwave assistance include operational simplicity, higher yields, shorter reaction times, and often, more environmentally friendly conditions compared to conventional heating methods. researchgate.netresearchgate.net This makes MAOS a highly attractive strategy for the rapid and efficient construction of furo[3,4-b]pyridine scaffolds and their analogues.
Table 3: Comparison of Conventional vs. Microwave-Assisted MCR
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Three-component synthesis of fused pyridines | Conventional | Hours | Moderate to Good | researchgate.net |
Cyclization and Annulation Reactions for Furo[3,4-b]pyridine-5,7-dione Scaffolds
The core structure of this compound is essentially a cyclic anhydride of a substituted 2,3-pyridinedicarboxylic acid. Consequently, the primary route to this scaffold involves the formation of the pyridine ring followed by a cyclization step to create the fused furan-dione system.
A key precursor for the synthesis of the target molecule is 4-methyl-pyridine-2,3-dicarboxylic acid. Historical methods have reported the preparation of this diacid through the oxidation of lepidine (4-methylquinoline). epo.org For instance, the stepwise oxidation of lepidine using potassium permanganate has been shown to yield 4-methylpyridine-2,3-dicarboxylic acid. epo.org More contemporary methods for the synthesis of substituted pyridine-2,3-dicarboxylic acids involve the oxidation of the corresponding methyl-substituted 8-hydroxyquinolines with nitric acid. google.com Another approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines. rsc.orgrsc.org
Once the appropriately substituted 2,3-pyridinedicarboxylic acid is obtained, the furo[3,4-b]pyridine-5,7-dione scaffold is typically formed through a dehydration reaction to yield the cyclic anhydride. This cyclization is often achieved by heating the dicarboxylic acid in the presence of a dehydrating agent such as acetic anhydride.
Directed Derivatization Strategies of the Furo[3,4-b]pyridine-5,7-dione Core
Following the successful construction of the furo[3,4-b]pyridine-5,7-dione core, further structural diversity can be achieved through various derivatization strategies. These methods allow for the introduction of a wide range of substituents and the formation of related heterocyclic systems.
Functionalization at Pyridine and Furan (B31954) Moieties
The furo[3,4-b]pyridine-5,7-dione system possesses both an electron-deficient pyridine ring and an electron-rich furan-dione moiety, offering opportunities for selective functionalization.
Pyridine Moiety: The pyridine ring is generally susceptible to nucleophilic attack, particularly when activated. However, direct functionalization of the pyridine ring in this fused system can be challenging. Strategies often involve the synthesis of pre-functionalized pyridine precursors that are then carried through the cyclization to form the desired substituted furo[3,4-b]pyridine-5,7-dione.
Furan Moiety: The anhydride bridge of the furan-dione moiety is the most reactive site for nucleophilic attack. This allows for ring-opening reactions with various nucleophiles, leading to the formation of dicarboxylic acid derivatives. For example, reaction with alcohols would yield mono- or di-esters, while reaction with amines would produce the corresponding amides.
Introduction of Methyl and Other Substituents
The introduction of a methyl group at the 4-position, as in the target molecule, is typically achieved by starting with a precursor that already contains this substituent, such as 4-methylquinoline (lepidine). epo.org The synthesis of other substituted analogues would similarly rely on the availability of appropriately substituted quinoline or pyridine precursors. For instance, the synthesis of 5-methyl- and 6-methyl-pyridine-2,3-dicarboxylic acids has been achieved through the oxidation of the corresponding 5- or 6-methyl-8-hydroxyquinolines. google.com
Direct methylation or alkylation of the pre-formed furo[3,4-b]pyridine-5,7-dione core is less common and would likely face challenges with regioselectivity on the pyridine ring.
Synthesis of Imide and Other Fused Heterocyclic Analogues (e.g., Pyrrolo[3,4-b]pyridine-5,7(6H)-diones)
The anhydride functionality of furo[3,4-b]pyridine-5,7-dione serves as a versatile entry point for the synthesis of other fused heterocyclic systems. A prominent example is the synthesis of pyrrolo[3,4-b]pyridine-5,7(6H)-diones, which are imide analogues.
This transformation is readily achieved by the reaction of the furo[3,4-b]pyridine-5,7-dione with primary amines. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring opening, followed by a subsequent intramolecular cyclization with the loss of a water molecule to form the imide ring.
| Starting Material | Reagent | Product | Reference |
| Furo[3,4-b]pyridine-5,7-dione | Primary Amine (R-NH₂) | 6-substituted-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | General Transformation |
This methodology allows for the introduction of a wide variety of substituents at the 6-position of the resulting pyrrolo[3,4-b]pyridine-5,7(6H)-dione, depending on the nature of the primary amine used.
Stereoselective Synthesis of Reduced Analogues (e.g., Hexahydrofuro[3,4-b]pyridine-5,7-diones)
The synthesis of reduced analogues of furo[3,4-b]pyridine-5,7-diones, such as the corresponding hexahydro derivatives, introduces stereocenters into the molecule, necessitating stereoselective synthetic approaches. While specific literature on the stereoselective synthesis of hexahydrofuro[3,4-b]pyridine-5,7-diones is not abundant, general principles of asymmetric synthesis can be applied.
Chiral Auxiliary Approaches and Enantioselective Catalysis
Chiral Auxiliary Approaches: In a chiral auxiliary-based approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. For the synthesis of chiral hexahydrofuro[3,4-b]pyridine-5,7-diones, a chiral amine could be used to form a chiral imide from the corresponding furo[3,4-b]pyridine-5,7-dione. Subsequent reduction of the pyridine ring could then proceed diastereoselectively, guided by the stereochemistry of the chiral auxiliary. The auxiliary can then be removed in a later step to afford the enantiomerically enriched product.
Enantioselective Catalysis: Enantioselective catalysis offers a more atom-economical approach to chiral molecules. The hydrogenation of the pyridine ring of a suitable furo[3,4-b]pyridine-5,7-dione derivative using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could potentially afford enantiomerically enriched hexahydrofuro[3,4-b]pyridine-5,7-diones. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity.
Further research and development in this area are needed to establish robust and efficient methods for the stereoselective synthesis of these reduced analogues.
Enzymatic Resolution in Synthetic Pathways
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. While various chemical methods for asymmetric synthesis exist, enzymatic resolutions have emerged as a powerful and green alternative. These biocatalytic methods often offer high enantioselectivity under mild reaction conditions, avoiding the need for harsh reagents and protecting groups. In the context of the synthesis of this compound and its analogues, enzymatic kinetic resolution represents a key strategy for obtaining chiral intermediates.
Lipases are the most commonly employed enzymes for kinetic resolutions due to their broad substrate specificity, high stability in organic solvents, and commercial availability. The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate, typically an alcohol or an ester. The enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.
While direct enzymatic resolution of this compound has not been extensively reported, the application of this methodology to structurally related heterocyclic compounds provides a strong basis for its potential in this synthetic context. Research has demonstrated the successful resolution of various pyridine and piperidine (B6355638) derivatives, which serve as valuable precursors for more complex heterocyclic systems.
For instance, the enzymatic resolution of racemic alcohols containing a pyridine moiety has been successfully achieved. A plausible synthetic strategy for chiral this compound could involve the preparation of a racemic precursor, such as a 4-methyl-5-hydroxy-5,7-dihydrofuro[3,4-b]pyridin-7-one, which can then be subjected to enzymatic resolution.
A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols demonstrated the utility of alcohol dehydrogenases for the enantioselective reduction of prochiral ketones, yielding chiral alcohols with high enantiomeric excess (95–>99%) d-nb.info. This highlights the potential of enzymatic reductions as another avenue for accessing chiral precursors.
The kinetic resolution of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines using Candida antarctica lipase (B570770) B (CAL-B) is a well-documented example. In this process, the lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the highly enantioenriched acetate (B1210297) and the unreacted alcohol nih.gov.
Similarly, the lipase-catalyzed kinetic resolution of alcohol intermediates has been pivotal in the synthesis of the heart rate-lowering agent Ivabradine. In this case, Pseudomonas cepacia lipase was effective in resolving a key alcohol precursor, achieving an enantiomeric ratio of up to 96:4 polimi.it.
The table below summarizes the findings from the kinetic resolution of heterocyclic alcohols analogous to potential precursors for this compound, showcasing the enzymes used, solvents, and the achieved enantiomeric excess (e.e.) for both the product and the remaining substrate.
| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Product (e.e.) | Substrate (e.e.) | Reference |
| N-Boc-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine | Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl ether | >99% (acetate) | >99% (alcohol) | nih.gov |
| Racemic alcohol precursor for Ivabradine | Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 96% (acetate) | 4% (alcohol) | polimi.it |
| Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | CHIRAZYME L-2 C4 | Acrylate | Isooctane (B107328) | 98% (ester) | 76% (alcohol) | researchgate.net |
The enantioselectivity (E-value) is a critical parameter in kinetic resolutions, with a high E-value being indicative of an efficient process. In many reported resolutions of heterocyclic alcohols, E-values well over 100 have been achieved, signifying excellent selectivity.
The choice of solvent can also significantly influence both the reaction rate and the enantioselectivity of the enzymatic resolution. Solvents such as diisopropyl ether, toluene, and isooctane have been shown to be effective for lipase-catalyzed reactions.
In a potential synthetic pathway for enantiomerically enriched this compound, a racemic hydroxymethyl or a secondary alcohol precursor could be subjected to acylation catalyzed by a lipase such as Candida antarctica lipase B or Pseudomonas cepacia lipase. The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically. The desired enantiomer, either the acylated product or the remaining alcohol, can then be carried forward to complete the synthesis of the target molecule.
Chemical Reactivity and Mechanistic Studies of Furo 3,4 B Pyridine 5,7 Dione Systems
Nucleophilic Acylation Reactions and Reactivity of the Anhydride (B1165640) Moiety
The anhydride portion of the molecule is highly susceptible to nucleophilic attack due to the presence of two electron-withdrawing carbonyl groups. This reactivity is characteristic of cyclic dicarboxylic acid anhydrides and serves as the primary pathway for functionalization.
The reaction of the parent compound, 2,3-pyridinedicarboxylic anhydride, with various nitrogen nucleophiles has been studied, providing a model for the reactivity of its 4-methyl derivative. researchgate.net The course of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.
When treated with substituted anilines in acetic acid at room temperature or in refluxing toluene, the anhydride ring undergoes cleavage to form the corresponding arylcarbamoyl-pyridinecarboxylic acids. researchgate.net However, if the reaction is conducted at higher temperatures, a mixture of the ring-opened acid and the cyclized N-aryl-pyrrolo[3,4-b]pyridine-5,7-dione (the cyclic imide) is often formed. researchgate.net
With binucleophiles, such as 1,4-phenylenediamine, the reaction pathway can be selectively controlled. In glacial acetic acid at room temperature, the reaction yields the cyclic imide derivatives, whereas under reflux conditions in the same solvent, the reaction favors the formation of nicotinamide (B372718) derivatives. researchgate.net This demonstrates the dual reactivity of the anhydride, leading to either mono-acylation or a cyclizative di-acylation depending on the conditions. The reaction with hydrazine (B178648) would be expected to follow a similar path, initially forming a hydrazide-carboxylic acid intermediate, which could then cyclize to form a pyridopyridazinedione derivative.
| Nucleophile | Conditions | Primary Product Type |
|---|---|---|
| Substituted Anilines | Acetic Acid, Room Temp. | Arylcarbamoyl-pyridinecarboxylic Acid (Ring-Opened) |
| Substituted Anilines | Heating | Mixture of Cyclic Imide and Nicotinamide |
| Binucleophiles (e.g., 1,4-Phenylenediamine) | Acetic Acid, Room Temp. | Pyrrolo[3,4-b]pyridine Derivative (Cyclic Imide) |
| Binucleophiles (e.g., 1,4-Phenylenediamine) | Acetic Acid, Reflux | Nicotinamide Derivative |
The methyl group at the C4 position of the pyridine (B92270) ring is an electron-donating group due to induction and hyperconjugation. This increases the electron density of the aromatic pyridine ring. wikipedia.org Its effect on the electrophilicity of the anhydride carbonyls is expected to be minimal, as it is not in direct conjugation with them. Therefore, the fundamental reaction pathways of nucleophilic attack and ring-opening are not expected to change significantly. The primary influence of the 4-methyl group would be on the reactivity of the pyridine ring itself, rather than the anhydride moiety.
Cycloaddition Reactions Involving the Furan (B31954) or Pyridine Rings
Cycloaddition reactions, such as the Diels-Alder reaction, involve the participation of π-electron systems. wikipedia.org The furo[3,4-b]pyridine-5,7-dione system contains two potential dienes: the furan ring and the pyridine ring. However, both are part of aromatic systems, and their participation in a cycloaddition would require the disruption of aromaticity, which is energetically unfavorable.
Furan itself can act as a diene in Diels-Alder reactions, but these reactions are often reversible. nih.gov The pyridine ring is a poor diene due to its higher resonance energy. The presence of the strongly electron-withdrawing anhydride group fused to both rings further decreases their electron density, making them less reactive as dienes in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com Consequently, 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is expected to be a poor substrate for thermal cycloaddition reactions, likely requiring highly reactive dienophiles or forcing conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. youtube.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. The fused, electron-withdrawing anhydride ring further exacerbates this deactivation.
A common strategy to overcome the low reactivity of pyridines in EAS is through the formation of the corresponding pyridine N-oxide. researchgate.netquimicaorganica.org Oxidation of the pyridine nitrogen creates an N-oxide, which is an activating group that directs substitution to the 2- and 4-positions. rsc.org For the 4-methyl derivative, this would make the C2 and C6 positions highly susceptible to electrophilic attack. A plausible synthetic route for introducing an electrophile (E) would be:
Oxidation of this compound with an agent like m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide.
Performance of the electrophilic substitution reaction (e.g., nitration, halogenation).
Deoxygenation of the N-oxide using a reducing agent such as PCl₃ or Zn/CH₃COOH to yield the substituted product. youtube.com
Oxidation and Reduction Pathways of the Fused Heterocyclic System
The fused heterocyclic system offers multiple sites for oxidation and reduction.
Oxidation: As mentioned previously, the most susceptible site for oxidation is the pyridine nitrogen atom, which can be readily converted to the corresponding N-oxide using peroxy acids. researchgate.net Another potential site for oxidation is the methyl group. The oxidation of methyl groups on quinoline (B57606) rings to carboxylic acids is a known transformation but often requires harsh conditions, such as treatment with potassium permanganate (B83412) (KMnO₄) or selenium dioxide. pvamu.eduyoutube.com Such conditions could potentially lead to the degradation of the anhydride ring. Therefore, selective oxidation of the methyl group while preserving the rest of the molecule would be challenging.
Reduction: The reduction of this compound can target either the anhydride moiety or the pyridine ring.
Anhydride Reduction: Cyclic anhydrides can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the anhydride to the corresponding diol, 2,3-bis(hydroxymethyl)-4-methylpyridine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might lead to the formation of a lactone. The reduction of a similar furo[3,4-b]pyrazine-5,7-dione (B1584572) system to its corresponding diol has been noted.
Pyridine Ring Reduction: The pyridine ring is generally resistant to reduction but can be hydrogenated under catalytic conditions (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) at high pressure and temperature. This process would saturate the pyridine ring to form a piperidine (B6355638) derivative and would likely also reduce the furan double bond.
Thermal and Photochemical Transformations
The stability of this compound under thermal and photochemical conditions is dictated by the inherent properties of its constituent rings.
Thermal Transformations: Cyclic anhydrides can undergo thermal decarboxylation, although this often requires very high temperatures. Such a reaction could potentially generate a highly reactive aryne-like intermediate (a dehydropyridine or "pyridyne"), which could be trapped by suitable reagents. The thermal decomposition of related dihydropyran systems is known to proceed via retro-Diels-Alder reactions, though the aromaticity of the furo-pyridine system makes this pathway less likely here. mdpi.com
Photochemical Transformations: The photochemistry of pyridines and anhydrides can be complex. acs.org Irradiation of pyridine derivatives can lead to isomerizations and ring contractions to form pyrrolidine (B122466) derivatives. acs.orgnih.gov Photochemical reactions involving maleic anhydride adducts are also well-documented. acs.org For this compound, photochemical excitation could potentially promote cycloaddition reactions that are thermally forbidden or lead to rearrangements and fragmentations, although specific studies on this system are not widely reported.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
The elucidation of reaction mechanisms for compounds like this compound, a derivative of 2,3-pyridinedicarboxylic anhydride, relies heavily on a combination of kinetic and spectroscopic methodologies. While specific studies on the 4-methyl derivative are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on the parent compound, furo[3,4-b]pyridine-5,7-dione, and related pyridinedicarboxylic anhydrides.
The primary mode of reaction for this class of compounds involves nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of these carbonyl groups. The presence of a methyl group at the 4-position is expected to modulate this reactivity through its electron-donating inductive effect. This effect could slightly decrease the electrophilicity of the carbonyl carbons compared to the unsubstituted parent compound. iust.ac.ir
Kinetic studies are instrumental in determining the rate of reaction and the factors that influence it, such as reactant concentrations, temperature, and solvent polarity. For the hydrolysis of similar cyclic anhydrides, the reaction mechanism can be followed by monitoring the disappearance of the anhydride or the appearance of the dicarboxylic acid product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy.
A proposed general mechanism for the reaction of this compound with a generic nucleophile (Nu-H) would likely proceed through a tetrahedral intermediate. The reaction would be initiated by the attack of the nucleophile on one of the carbonyl carbons. This is followed by the collapse of the tetrahedral intermediate and the cleavage of the C-O bond in the anhydride ring.
Spectroscopic studies are crucial for identifying the structures of reactants, intermediates, and products, thereby providing evidence for the proposed mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. For instance, in a reaction with a nucleophile, the disappearance of the signals corresponding to the protons and carbons of the furo[3,4-b]pyridine-5,7-dione system and the appearance of new signals corresponding to the product would be observed. The chemical shifts of the protons on the pyridine ring would be particularly sensitive to the changes in the electronic environment during the reaction. While specific data for the 4-methyl derivative is scarce, hypothetical ¹H NMR chemical shifts can be predicted based on the parent compound and the known effects of a methyl substituent on a pyridine ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 |
| H-3 | 7.4 - 7.6 | d | 4.5 - 5.0 |
| CH₃ | 2.4 - 2.6 | s | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The anhydride functional group in this compound would exhibit two characteristic C=O stretching bands, typically in the region of 1750-1850 cm⁻¹ (symmetric and asymmetric stretching). Upon reaction with a nucleophile to form a carboxylic acid and an amide, for example, these anhydride peaks would disappear and be replaced by new peaks corresponding to the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the amide (around 1650-1680 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the products and any stable intermediates, further confirming the proposed reaction pathway. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the species involved.
Advanced Spectroscopic and Analytical Characterization of 4 Methyl 5h,7h Furo 3,4 B Pyridine 5,7 Dione and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, which in turn reveals the precise connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl group protons. The chemical shifts of the pyridine ring protons are influenced by the anisotropic effects of the fused furo-dione ring system and the electronic nature of the nitrogen atom. Typically, protons on a pyridine ring appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The methyl group, being attached to the electron-deficient pyridine ring, would likely resonate at a downfield-shifted value compared to a methyl group on a simple aromatic ring, anticipated in the range of δ 2.3–2.7 ppm.
The ¹³C NMR spectrum provides crucial information about the carbon framework. The spectrum would be characterized by signals for the quaternary carbons of the carbonyl groups, the pyridine ring carbons, and the methyl carbon. The carbonyl carbons of the anhydride (B1165640) moiety are expected to be the most downfield-shifted signals, typically appearing in the range of δ 160–175 ppm. The aromatic carbons of the pyridine ring would resonate in the region of δ 120–160 ppm, with their specific shifts being dependent on their position relative to the nitrogen atom and the fused ring. The methyl carbon would give rise to a signal in the upfield region, likely between δ 15 and 25 ppm.
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 |
| Methyl Protons | 2.3 - 2.7 |
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 160 - 175 |
| Pyridine Ring Carbons | 120 - 160 |
| Methyl Carbon | 15 - 25 |
While 1D NMR provides initial information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would be instrumental in establishing the connectivity between the protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would allow for the direct assignment of the carbon signals for the protonated carbons of the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons and the carbons at the ring fusion. For instance, correlations from the methyl protons to the adjacent pyridine ring carbons would firmly establish the position of the methyl group. Similarly, correlations from the pyridine protons to the carbonyl carbons would confirm the fusion of the furo-dione ring to the pyridine core.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes or restricted bond rotations. For a relatively rigid fused ring system like this compound, significant conformational flexibility is not expected at room temperature. However, VT-NMR could be employed to study potential intermolecular interactions, such as aggregation or dimerization, which might be temperature-dependent and could lead to changes in chemical shifts or signal broadening.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and can provide valuable information about bond strengths and intermolecular interactions.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the anhydride and pyridine moieties.
Carbonyl Vibrations: The cyclic anhydride group is expected to show two distinct and strong carbonyl (C=O) stretching bands in the IR spectrum. These arise from the symmetric and asymmetric stretching modes of the two carbonyl groups. For cyclic anhydrides, these bands typically appear in the region of 1850–1800 cm⁻¹ and 1780–1740 cm⁻¹. The corresponding Raman signals might be weaker.
Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600–1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.
Methyl Group Vibrations: The methyl group will have its own characteristic vibrations, including symmetric and asymmetric C-H stretching modes (around 2950–2850 cm⁻¹) and bending modes (around 1450 and 1375 cm⁻¹).
Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric C=O Stretch (Anhydride) | 1850 - 1800 | IR (Strong) |
| Symmetric C=O Stretch (Anhydride) | 1780 - 1740 | IR (Strong) |
| C=C and C=N Ring Stretch (Pyridine) | 1600 - 1400 | IR, Raman |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Methyl C-H Stretch | 2950 - 2850 | IR, Raman |
| Methyl C-H Bend | ~1450, ~1375 | IR, Raman |
While this compound does not possess traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through the lone pairs on the nitrogen and oxygen atoms. In the presence of suitable donor molecules, shifts in the vibrational frequencies of the carbonyl groups and the pyridine ring can be observed. For instance, hydrogen bonding to the carbonyl oxygens would typically cause a shift to lower wavenumbers (a red shift) in the C=O stretching frequency. These subtle changes, often more clearly observed in IR spectroscopy, can provide evidence for and quantify the strength of intermolecular interactions in the solid state or in solution.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of organic molecules by analyzing their fragmentation patterns upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental formula.
The molecular formula for this compound is C₈H₅NO₃. Its theoretical exact mass can be calculated and is a critical parameter for its identification. For comparison, the unmethylated parent compound, furo[3,4-b]pyridine-5,7-dione (C₇H₃NO₃), has a calculated monoisotopic mass of 149.0113 Da. nih.gov HRMS analysis of the 4-methyl analogue would be expected to confirm its distinct elemental composition.
Table 1: Theoretical Mass Data for this compound and its Parent Analogue
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₈H₅NO₃ | 163.0269 |
| Furo[3,4-b]pyridine-5,7-dione | C₇H₃NO₃ | 149.0113 |
Note: Data for the 4-methyl derivative is calculated. Data for the parent compound is from PubChem. nih.gov
Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This process provides valuable information about the molecule's structural connectivity. The fragmentation pathways of heterocyclic compounds are often initiated by the cleavage of the most labile bonds or through characteristic rearrangements. researchgate.net
For this compound, fragmentation in electron ionization (EI) or electrospray ionization (ESI) would likely involve the following plausible pathways, based on the general principles of mass spectrometry: nih.govnist.gov
Loss of CO₂: The anhydride moiety is susceptible to the neutral loss of carbon dioxide (44 Da).
Loss of CO: A subsequent or alternative loss of carbon monoxide (28 Da) is also a common fragmentation for cyclic anhydrides and ketones.
Pyridine Ring Fission: Cleavage of the pyridine ring can occur, often initiated by the loss of HCN (27 Da) or related fragments, which is a characteristic fragmentation pattern for pyridine-containing molecules. researchgate.net
MS/MS data for the parent compound, furo[3,4-b]pyridine-5,7-dione, shows a precursor ion [M+H]⁺ at m/z 150.0186, which fragments to produce product ions at m/z 124, 105.9, and 77.9. nih.gov This suggests sequential losses consistent with the cleavage of the anhydride and pyridine rings. The fragmentation pattern of the 4-methyl analogue would be expected to show similar core cleavages, with mass shifts corresponding to the presence of the methyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uctm.edu Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of related heterocyclic structures demonstrates the type of information this technique provides.
A single-crystal X-ray diffraction study would yield a detailed geometric description of the molecule. This includes the precise measurement of all bond lengths (e.g., C-C, C-N, C=O), bond angles between adjacent atoms, and dihedral angles that define the molecule's conformation and the planarity of its ring systems. For example, in related imidazo[4,5-b]pyridine derivatives, crystallographic data provides exact angles and lengths for the fused heterocyclic core. uctm.edu
Table 2: Representative Geometric Parameters from X-ray Crystallography of a Related Heterocyclic Compound (Illustrative)
| Parameter | Bond/Atoms | Value |
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C-N (pyridine) | ~1.34 Å |
| Bond Angle | C-N-C (pyridine) | ~117° |
| Dihedral Angle | Fused Ring System | < 5° (indicating near-planarity) |
Note: These are typical values for related heterocyclic systems and are for illustrative purposes only. Specific data for the title compound is not available.
X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions between aromatic rings. In many nitrogen-containing heterocyclic compounds, π–π stacking is a significant force that influences the crystal structure. uctm.edu Analysis of the crystal packing provides insight into the solid-state properties of the material.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly common and versatile technique.
A reverse-phase (RP) HPLC method has been described for the parent compound, furo[3,4-b]pyridine-5,7-dione. sielc.comsielc.com A similar method could be adapted for its 4-methyl analogue. Such a method allows for the separation of the main compound from any impurities, starting materials, or byproducts. Key parameters of an HPLC method include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. ptfarm.plresearchgate.net
Table 3: Example HPLC Method Parameters for a Furo[3,4-b]pyridine Analogue
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (B52724) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV Spectrophotometry |
| Application | Purity assessment, separation of impurities |
Note: This method is based on the published separation of the parent compound, furo[3,4-b]pyridine-5,7-dione. sielc.comsielc.com
This method can be validated to ensure it is accurate, precise, and linear for quantitative analysis. The retention time of the 4-methyl derivative would be expected to differ slightly from the parent compound due to the change in polarity from the additional methyl group.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Method development for this compound and its analogues focuses on achieving adequate resolution, sensitivity, and reproducibility.
Research Findings:
While specific HPLC methods for the 4-methyl analogue are not extensively detailed in the public literature, a robust reverse-phase (RP-HPLC) method has been established for the parent compound, furo[3,4-b]pyridine-5,7-dione. sielc.comsielc.com This method serves as an excellent starting point for the analysis of the methylated derivative. The existing method utilizes a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com
For the development of a method specific to this compound, several parameters would need to be optimized:
Stationary Phase: A C18 column is a common first choice, but other phases like C8 or Phenyl-Hexyl could be evaluated to fine-tune selectivity.
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer would be adjusted to achieve an optimal retention time, typically between 2 and 10 minutes for analytical runs.
pH of Mobile Phase: The pH can influence the ionization state of the analyte and any impurities, affecting retention and peak shape. For pyridine-containing compounds, a slightly acidic pH is often beneficial.
Detection Wavelength: The UV absorbance spectrum of the compound would be determined to select a wavelength that provides maximum sensitivity.
The developed method should be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Below is a table summarizing a typical starting point for HPLC method development for this compound, based on the method for its unmethylated analogue. sielc.comsielc.com
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Instrument | HPLC System with UV Detector | Standard analytical instrumentation. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid | Formic acid is MS-compatible and improves peak shape. sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 237 nm or 254 nm | Wavelength to be optimized based on UV spectrum. researchgate.net |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high polarity and low volatility. Cyclic acid anhydrides can be analyzed by GC, but issues such as thermal decomposition in the hot injector can arise. rsc.orgchromforum.org A more reliable approach involves the chemical derivatization of the analyte to form a more volatile and thermally stable compound.
Research Findings:
A common and highly effective derivatization strategy for compounds containing active hydrogens (which would be present in the hydrolysis product, 4-methyl-2,3-pyridinedicarboxylic acid) is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with carboxylic acid groups to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it suitable for GC-MS analysis. nih.gov
The derivatization procedure typically involves dissolving the sample in a suitable solvent (e.g., pyridine, which also acts as a catalyst), adding the silylating reagent, and heating the mixture to ensure the reaction goes to completion.
The resulting TMS-derivatized 4-methyl-2,3-pyridinedicarboxylic acid can then be analyzed on a standard non-polar or mid-polar capillary GC column, such as a DB-5ms or HP-5ms. Mass spectrometry (MS) is the preferred detection method as it provides structural information that can confirm the identity of the analyte.
The table below outlines a potential GC method for the analysis of the TMS derivative of the hydrolysis product of this compound.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA | Common and effective silylating agents. |
| Reaction Conditions | Heat at 60-70 °C for 30 minutes in pyridine | Ensures complete derivatization. |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides separation and structural identification. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard, robust column for general-purpose analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas, standard for GC-MS. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the TMS derivative. |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Typical temperature program to elute derivatized acids. |
| MS Ion Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
Preparative Chromatography for Compound Isolation and Purification
For applications requiring high-purity this compound, such as for reference standards or further synthetic steps, preparative chromatography is the method of choice. This can be performed using either preparative-scale HPLC or traditional flash column chromatography.
Research Findings:
The analytical RP-HPLC method described for the parent compound, furo[3,4-b]pyridine-5,7-dione, is noted to be scalable for preparative separations. sielc.comsielc.com Scaling up involves using a column with a larger internal diameter (e.g., >20 mm), a higher flow rate, and injecting a larger sample mass. The mobile phase composition may need slight adjustments to optimize the trade-off between resolution and compound loading. Fractions are collected as the target peak elutes, and the solvent is subsequently removed to yield the purified compound.
Alternatively, traditional flash column chromatography using silica (B1680970) gel is a widely used and cost-effective method for purification. uctm.edu The selection of an appropriate eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For heterocyclic compounds of moderate polarity, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the eluent is gradually increased to elute the target compound from the silica gel stationary phase.
The following table presents typical conditions for both preparative HPLC and flash chromatography for the purification of compounds similar in structure to this compound.
| Parameter | Preparative HPLC | Flash Column Chromatography |
|---|---|---|
| Stationary Phase | C18 Silica Gel (e.g., 10 µm particle size) | Silica Gel (e.g., 40-63 µm particle size) |
| Column Dimensions | e.g., 21.2 x 250 mm | Variable, based on sample mass |
| Mobile Phase/Eluent | Acetonitrile/Water gradient | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 50:50) |
| Flow Rate | e.g., 20 mL/min | Variable, based on column size |
| Loading Capacity | mg to low g scale | mg to kg scale |
| Detection/Monitoring | UV Detector | Thin-Layer Chromatography (TLC) |
Computational and Theoretical Investigations of Furo 3,4 B Pyridine 5,7 Dione Systems
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. nih.gov These methods are employed to predict molecular properties with a high degree of accuracy. For the 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione system, these calculations can elucidate its geometry, electronic structure, and reactivity.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process reveals the most stable three-dimensional structure. Due to the rigid fused ring system, significant conformational flexibility is not expected. However, the orientation of the methyl group can be a subject of conformational analysis.
The planarity of the furo[3,4-b]pyridine-5,7-dione core is a key feature. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths and angles with high precision. uctm.edu For the parent furo[3,4-b]pyridine-5,7-dione, the heterocyclic rings are expected to be nearly planar. The introduction of a methyl group at the 4-position is unlikely to cause significant distortion of the ring system.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d,p)) |
| Bond Length | C4-CH3 | ~1.51 Å |
| Bond Length | C=O (lactone) | ~1.20 Å |
| Bond Length | C-O (lactone) | ~1.36 Å |
| Bond Angle | C3-C4-C9 | ~121° |
| Dihedral Angle | H-C(CH3)-C4-C3 | ~180° (staggered) |
Note: These are illustrative values based on typical bond lengths and angles for similar molecular fragments. Actual calculated values would require a specific computational study.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. irjweb.comsemanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the furo-dione ring. The LUMO is likely to be distributed over the electron-deficient carbonyl groups and the pyridine ring. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO and have a smaller effect on the LUMO, thus slightly decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netscirp.org
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.7 |
Note: These are illustrative values. The actual energies would be determined through specific quantum chemical calculations.
Frontier Orbital Theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. wikipedia.org The theory posits that chemical reactions are most likely to occur at locations where the overlap between the HOMO of one reactant and the LUMO of another is maximized. youtube.com
For this compound, the distribution of the HOMO and LUMO can predict its reactivity towards electrophiles and nucleophiles.
Nucleophilic Attack: The regions of the molecule with the largest LUMO coefficients are most susceptible to nucleophilic attack. In this case, the carbonyl carbons of the dione (B5365651) moiety are expected to be highly electrophilic and thus primary sites for nucleophilic attack.
Electrophilic Attack: The sites with the largest HOMO coefficients are the most likely to be attacked by electrophiles. For this molecule, the nitrogen atom of the pyridine ring and potentially the carbon atoms of the pyridine ring with high electron density would be the preferred sites for electrophilic substitution or addition.
The methyl group at the 4-position can also influence the regioselectivity of electrophilic attack on the pyridine ring through its electron-donating inductive effect.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) of different nuclei in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. liverpool.ac.uk
For this compound, the predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of the nuclei. For instance, the protons of the methyl group would appear at a characteristic upfield shift, while the protons on the pyridine ring would be in the aromatic region. pdx.edulibretexts.orgchemistrysteps.com The carbonyl carbons would exhibit signals at a significant downfield shift in the ¹³C NMR spectrum. modgraph.co.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH₃) | 2.3 - 2.6 |
| ¹H (Pyridine-H) | 7.5 - 8.5 |
| ¹³C (CH₃) | 18 - 22 |
| ¹³C (Pyridine) | 120 - 150 |
| ¹³C (C=O) | 160 - 170 |
Note: These are illustrative ranges based on typical values for similar functional groups. Precise values require specific calculations.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. cardiff.ac.uknih.gov Computational chemistry can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. core.ac.uksebhau.edu.lyresearchgate.netnih.govresearchgate.net
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the anhydride (B1165640), C-O stretching of the furanone ring, C=N and C=C stretching of the pyridine ring, and C-H stretching and bending of the methyl group and the pyridine ring. By comparing the calculated spectrum with the experimental one, each vibrational mode can be accurately assigned.
Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (methyl) | 2900 - 3000 |
| C=O stretch (anhydride, symmetric) | 1840 - 1870 |
| C=O stretch (anhydride, asymmetric) | 1770 - 1800 |
| C=N/C=C stretch (pyridine) | 1550 - 1650 |
| C-O stretch (furanone) | 1200 - 1300 |
Note: These are illustrative ranges. Calculated frequencies are often scaled to better match experimental values.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling of reaction mechanisms provides invaluable insights into the viability and kinetics of chemical transformations. For compounds like this compound, Density Functional Theory (DFT) is the most common and powerful tool employed to map out potential energy surfaces of synthetic routes.
Elucidation of Energetic Profiles of Key Reaction Pathways
For a hypothetical reaction pathway, the energetic profile would be presented in a table similar to the one below, detailing the relative energies at each stage of the reaction.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | Calculated Value |
| I1 | Intermediate 1 | Calculated Value |
| TS2 | Second Transition State | Calculated Value |
| P | Products | Calculated Value |
| This is a representative table. Actual values would be obtained from quantum chemical calculations. |
Assessment of Solvent Effects on Reaction Energetics
The choice of solvent can significantly influence reaction rates and outcomes. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of higher computational resources.
A study on this compound would likely compare the energetic profiles of its formation in different solvents to predict the optimal reaction conditions. The results would quantify how the stability of reactants, transition states, and products changes with the polarity of the solvent.
Tautomerism and Isomer Stability Studies
Heterocyclic compounds containing amide-like functionalities, such as the furo[3,4-b]pyridine-5,7-dione system, can potentially exist in different tautomeric forms. For the parent compound, keto-enol tautomerism could be considered. DFT calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the electronic energies, zero-point vibrational energies, and thermal corrections, the Gibbs free energy of each tautomer can be determined, allowing for the prediction of the predominant form in the gas phase and in solution.
A comparative stability analysis for potential tautomers of this compound would yield data that could be presented as follows:
| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) |
| T1 | Diketo form | 0.0 (Reference) |
| T2 | Enol form 1 | Calculated Value |
| T3 | Enol form 2 | Calculated Value |
| This table illustrates the expected output of a tautomerism study. The values are hypothetical. |
Exploration of Non-Linear Optical (NLO) Properties and Electronic Excitations
The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Computational chemistry provides a powerful avenue for predicting the NLO response of molecules. For this compound, DFT calculations could be used to determine the static and dynamic first hyperpolarizability (β), a key indicator of second-order NLO activity.
Electronic excitations, which are responsible for the absorption of light, can be studied using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). This data is essential for understanding the UV-Vis absorption spectrum of the compound.
A summary of calculated NLO and electronic excitation data would typically be presented in tables like these:
Calculated NLO Properties
| Property | Value |
|---|---|
| Dipole Moment (µ) / Debye | Calculated Value |
| Polarizability (α) / a.u. | Calculated Value |
| First Hyperpolarizability (β) / a.u. | Calculated Value |
Hypothetical data from a DFT calculation.
Calculated Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO |
| S0 → S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 → LUMO |
This table is an example of TD-DFT output.
Application As Building Blocks in Advanced Organic Synthesis and Materials Science Research
Precursors for Novel Heterocyclic Compounds
The strained five-membered anhydride (B1165640) ring of furo[3,4-b]pyridine-5,7-dione derivatives makes them excellent electrophilic partners in reactions aimed at constructing new heterocyclic systems.
Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles
Furo[3,4-b]pyridine-5,7-dione and its analogs are effective precursors for the synthesis of polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds studied for their electronic properties and biological activities. nih.gov The general strategy involves a reaction sequence where the anhydride is opened by a nucleophile, followed by subsequent cyclization and aromatization steps.
For instance, in a reaction with primary amines, the anhydride ring can be opened to form an intermediate amic acid. This intermediate can then be cyclized under thermal or acidic conditions to form a phthalimide-like structure. Further synthetic manipulations can lead to the construction of more complex, fused aromatic systems. While specific examples utilizing the 4-methyl derivative are not detailed in the literature, this pathway is a fundamental reaction of cyclic anhydrides and is applicable to this class of compounds.
Table 1: Representative Reactions for Heterocycle Synthesis
| Reactant A | Reactant B | Reaction Type | Product Class |
|---|---|---|---|
| Furo[3,4-b]pyridine-5,7-dione analog | Primary Amine | Ring-opening/Cyclization | Pyrrolo[3,4-b]pyridine-diones |
Formation of Expanded Heterocyclic Systems
The furo[3,4-b]pyridine-5,7-dione core can also be used to construct larger, expanded heterocyclic systems. These macrocyclic structures are of interest in supramolecular chemistry and materials science. The synthesis often involves multi-component reactions where the anhydride serves as a linchpin, reacting with two or more other molecules to build a larger ring structure. The Bohlmann–Rahtz pyridine (B92270) synthesis, which combines an enamine with an ethynyl (B1212043) ketone, is an example of a powerful method for constructing pyridine rings, a core component of the target molecule's parent structure. beilstein-journals.org Such multicomponent strategies could be adapted to use furo[3,4-b]pyridine-5,7-dione derivatives as starting points for more elaborate heterocyclic frameworks. nih.govnih.gov
Role as Key Intermediates in Multi-Step Synthetic Sequences
Beyond their direct use in forming novel heterocycles, furo[3,4-b]pyridine-5,7-dione derivatives serve as crucial intermediates in longer, multi-step synthetic pathways. nih.gov The anhydride can be converted into a variety of other functional groups, allowing for a stepwise elaboration of the molecule. For example, reduction of the anhydride can yield the corresponding diol, which can be further functionalized. Alternatively, the anhydride can be converted to a diacid, diester, or diamide, each opening up new avenues for synthetic transformations. The Pictet-Spengler reaction, a method for synthesizing tetrahydroisoquinoline derivatives, demonstrates how amine precursors can be cyclized with aldehydes to form complex fused systems, a strategy relevant to the elaboration of pyridine-based heterocycles. nih.gov
Engineering of Functional Materials
The rigid, planar structure and the presence of heteroatoms make the furo[3,4-b]pyridine-5,7-dione nucleus an attractive component for the design of functional organic materials.
Incorporation into Polymer Backbones and Covalent Organic Frameworks
The dicarboxylic anhydride functionality is well-suited for polymerization reactions. Through polycondensation reactions with diamines or diols, furo[3,4-b]pyridine-5,7-dione derivatives can be incorporated into the backbones of polyimides and polyesters. These polymers often exhibit high thermal stability and desirable mechanical properties.
Furthermore, this scaffold is a candidate for the construction of Covalent Organic Frameworks (COFs). nih.gov COFs are crystalline, porous polymers with ordered structures. By using monomers with specific geometries, such as the planar furo[3,4-b]pyridine-5,7-dione, it is possible to create highly ordered, porous materials. Pyridine-based COFs have been synthesized and investigated for applications such as gas storage and catalysis. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a coordination site for metal ions or as a basic site to catalyze reactions.
Design of Organic Photonic and Electronic Materials
Heterocyclic compounds are fundamental components in many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The electronic properties of these materials can be tuned by modifying their molecular structure. The incorporation of electron-deficient pyridine rings and electron-rich furan (B31954) rings can lead to materials with interesting charge-transport properties. The furo[3,4-b]pyridine-5,7-dione core, when incorporated into larger π-conjugated systems, could potentially be used to create new organic semiconductors. The design of such materials often involves creating donor-acceptor structures to control the HOMO/LUMO energy levels, and the furo[3,4-b]pyridine-5,7-dione unit could serve as an electron-accepting moiety.
Development of Analytical Reagents and Probes in Chemical Research
There is currently no available scientific literature detailing the development or application of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione as an analytical reagent or probe. Research into the chromophoric or fluorophoric properties of this specific scaffold, or its utility as a chelating agent or reactive probe for analytical purposes, has not been reported.
Advanced Synthetic Methodologies Utilizing the Core Scaffold
Similarly, a review of synthetic methodologies does not yield specific examples where the this compound core scaffold is explicitly used. While multi-component reactions and novel synthetic routes often employ various pyridine and furan derivatives, the application of this particular methylated structure as a key intermediate or starting material in advanced synthetic strategies is not documented in the available scientific literature.
Future Research Directions and Emerging Opportunities for Furo 3,4 B Pyridine 5,7 Dione Scaffolds
Development of Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis of furo[3,4-b]pyridine-5,7-dione scaffolds. Key areas of focus include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. Investigating novel MCRs for the construction of the furo[3,4-b]pyridine-5,7-dione core is a promising avenue.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into the use of alternative, greener solvents such as water, ionic liquids, or supercritical fluids for the synthesis of these scaffolds is crucial. For instance, the use of ionic liquids has been shown to be effective in the synthesis of related fused pyridine (B92270) derivatives, offering advantages like easier work-up, mild reaction conditions, and high yields. researchgate.net
Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is highly desirable to minimize environmental contamination. Exploring catalyst-free reactions or employing organocatalysts can lead to more sustainable synthetic protocols.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods.
| Green Chemistry Principle | Application in Furo[3,4-b]pyridine-5,7-dione Synthesis | Potential Benefits |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. | Reduced waste, lower cost. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and improved safety. |
| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Lower energy costs and carbon footprint. |
| Catalysis | Utilizing highly selective and recyclable catalysts to minimize waste and improve efficiency. | Increased reaction rates, higher yields, and easier product purification. |
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents and intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel).
Integration of In-line Analysis: Process analytical technology (PAT) can be readily integrated into flow systems for real-time monitoring and optimization of reaction conditions.
Future research should focus on developing continuous flow processes for the synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione and its derivatives. This would not only facilitate large-scale production but also enable the safe handling of potentially hazardous reaction steps. The application of flow chemistry has been successfully demonstrated for the synthesis of other pyridine derivatives, highlighting its potential for this scaffold.
Rational Design and Development of Novel Catalysts for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis. The rational design and development of novel catalysts can significantly improve the efficiency and selectivity of reactions leading to furo[3,4-b]pyridine-5,7-dione scaffolds. Future efforts should be directed towards:
Homogeneous and Heterogeneous Catalysis: Exploring both homogeneous catalysts for their high activity and selectivity, and heterogeneous catalysts for their ease of separation and recyclability.
Nanocatalysts: Investigating the use of nanocatalysts, which often exhibit unique catalytic properties due to their high surface area and quantum size effects.
Biocatalysis: Utilizing enzymes as catalysts (biocatalysis) can offer unparalleled selectivity under mild reaction conditions.
Computational Catalyst Design: Employing computational methods to design catalysts with specific properties for desired transformations can accelerate the discovery of new and more efficient catalytic systems.
| Catalyst Type | Advantages | Challenges |
| Homogeneous Catalysts | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture. |
| Heterogeneous Catalysts | Easy to separate and recycle, thermally stable. | Lower activity and selectivity compared to homogeneous catalysts. |
| Nanocatalysts | High surface area, unique electronic properties. | Potential for aggregation and deactivation. |
| Biocatalysts (Enzymes) | High enantioselectivity and regioselectivity, environmentally friendly. | Limited stability under harsh reaction conditions, substrate specificity. |
Exploration of Unconventional Reactivity Patterns and New Bond Formations
Expanding the synthetic toolbox for accessing and modifying the furo[3,4-b]pyridine-5,7-dione scaffold requires the exploration of unconventional reactivity patterns and the development of new bond-forming reactions. This includes:
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions opens up new avenues for bond formation under mild conditions.
Electrosynthesis: Employing electricity to mediate chemical transformations can provide a green and efficient alternative to traditional reagents.
Ring-Opening and Ring-Closing Metathesis: These powerful reactions can be used to construct and modify the heterocyclic core in novel ways.
Integration with Supramolecular Chemistry for Self-Assembly and Host-Guest Systems
The unique structural features of the furo[3,4-b]pyridine-5,7-dione scaffold make it an attractive building block for the construction of supramolecular assemblies. Future research in this area could focus on:
Self-Assembly: Designing derivatives that can self-assemble into well-defined nanostructures such as nanotubes, vesicles, or gels through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
Host-Guest Chemistry: Developing furo[3,4-b]pyridine-5,7-dione-based macrocycles or cages that can act as hosts for specific guest molecules, with potential applications in sensing, drug delivery, and catalysis. The incorporation of this scaffold into larger supramolecular architectures could lead to materials with novel photophysical or electronic properties.
Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced in-situ characterization techniques can provide real-time insights into the formation and transformation of intermediates. Techniques such as:
In-situ NMR and IR Spectroscopy: To monitor the concentration of reactants, intermediates, and products as the reaction progresses.
In-situ Mass Spectrometry: To identify transient intermediates and gain mechanistic information.
In-situ X-ray Diffraction: To study the solid-state transformations and catalyst structure during a reaction.
These techniques, particularly when coupled with flow chemistry setups, can provide a wealth of data for reaction optimization and mechanistic elucidation.
Theoretical Prediction of Novel Derivatives with Tailored Properties and Reactivity Profiles
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. Future research should leverage these tools to:
Predict Physicochemical Properties: Use quantum chemical calculations to predict properties such as solubility, stability, and electronic structure of novel furo[3,4-b]pyridine-5,7-dione derivatives.
Simulate Reactivity: Employ computational methods to study reaction mechanisms and predict the reactivity of different derivatives, guiding the design of new synthetic routes.
Virtual Screening: Perform virtual screening of large compound libraries to identify derivatives with potential biological activity or specific material properties. For instance, molecular docking studies can predict the binding affinity of derivatives to biological targets.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Compound Class | Reactants/Conditions | Yield (%) | Key Characterization Methods | Reference |
|---|---|---|---|---|
| Pyranopyrimidines | Barbituric acid, arylideneacetophenones, P₂O₅ | 70–73 | IR, NMR, UV | |
| Furo-pyridazinones | Alkynyl-chloropyridazinones, KOH, dioxane | 60–75 | ¹H/¹³C NMR, HRMS | |
| Pyrano-furo-pyridones | Hydroxy-pyranones, substituted furans, MPLC | 70–85 | NMR, HRMS-ESI |
How can spectroscopic techniques be optimized for characterizing furo-pyridine derivatives?
Level: Basic (Characterization Methodology)
Answer:
Key spectroscopic methods include:
- ¹H/¹³C NMR : Assign signals based on substituent-induced shifts. For example, methyl groups at position 4 in furo-pyridines exhibit distinct singlet peaks near δ 2.1–2.5 ppm, while fused-ring protons appear as multiplet clusters .
- IR Spectroscopy : Carbonylic stretches (C=O) in dione systems are observed at 1700–1750 cm⁻¹, and furan C-O-C vibrations at 950–1050 cm⁻¹ .
- HRMS-ESI : Accurate mass analysis (e.g., molecular ion [M+H]⁺ for C₁₀H₉NO₃ at m/z 223.0600) confirms molecular formulae .
Methodological Tip: Use deuterated DMSO or CDCl₃ for NMR to resolve overlapping peaks in fused heterocycles. For HRMS, employ electrospray ionization in positive mode with internal calibration.
What challenges arise in achieving regioselectivity during the synthesis of substituted furo[3,4-b]pyridine-diones?
Level: Advanced (Synthetic Chemistry)
Answer:
Regioselectivity issues often stem from competing reaction pathways, such as:
- Ambiguous Cyclization Sites : Alkynyl precursors may form 5- or 7-membered rings depending on reaction conditions. For example, using KOH in dioxane/water favors 6-methylfuro-pyridazinones over 5-methyl isomers .
- Steric and Electronic Effects : Bulky substituents (e.g., 4-chlorophenyl) at position 4 can hinder cyclization, requiring elevated temperatures (80–100°C) .
Resolution Strategies:
- Optimize solvent polarity (e.g., switch from dioxane to DMF to enhance nucleophilicity).
- Employ directing groups (e.g., methoxy or halogens) to guide cyclization .
How do structural modifications influence the bioactivity of furo-pyridine derivatives?
Level: Advanced (Structure-Activity Relationships)
Answer:
Modifications at key positions (e.g., 4-methyl, 5H/7H) impact bioactivity:
- 4-Methyl Substitution : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, potentiating enzyme inhibition (e.g., kinase or reductase targets) .
Q. Table 2: Bioactivity Trends in Derivatives
| Derivative | Substituent | Bioactivity Profile | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-furo-dione | 4-Cl-C₆H₄ | Anticancer (IC₅₀: 12 µM) | |
| 7-Methyl-pyrano-furo-dione | 7-CH₃ | Neuroprotective (EC₅₀: 5 µM) |
How can contradictions in reported reaction yields or stereochemical outcomes be resolved?
Level: Advanced (Data Analysis)
Answer:
Discrepancies often arise from:
- Catalyst Variability : Phosphorus pentoxide vs. polyphosphoric acid in cyclization reactions may alter yields by 10–15% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher yields (75–85%) compared to acetic acid (50–60%) .
Resolution Workflow:
Replicate conditions from conflicting studies.
Perform kinetic studies (e.g., time-dependent HPLC monitoring).
Use DFT calculations to predict thermodynamically favored pathways .
What advanced computational methods support the design of novel furo-pyridine analogs?
Level: Advanced (Computational Chemistry)
Answer:
- Molecular Docking : Predict binding affinities to targets (e.g., COX-2 or EGFR) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values) .
Tip: Validate models with synthesized derivatives and in vitro assays to refine predictive accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
